molecular formula C10H13N7O2 B388859 4-[5-Methyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine CAS No. 312511-58-3

4-[5-Methyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

Cat. No. B388859
CAS RN: 312511-58-3
M. Wt: 263.26g/mol
InChI Key: QRCXOPVLTRKBDO-UHFFFAOYSA-N
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Description

The compound “4-[5-Methyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine” is a complex organic molecule that contains several functional groups including a pyrrolidinylcarbonyl group, a 1,2,3-triazolyl group, and an oxadiazolyl group . These functional groups suggest that this compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be best analyzed using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of several functional groups means that it could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .

Scientific Research Applications

Synthesis Methods and Structural Characterization : The cycloaddition of 4-amino-3-azido-1,2,5-oxadiazole to nitriles with activated methylene groups has been explored, leading to the synthesis of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles along with products from their Dimroth rearrangement, demonstrating an innovative approach to synthesizing complex structures involving 1,2,5-oxadiazoles and triazoles (Rozhkov et al., 2004). Similarly, derivatives including 1,2,4-triazole and 1,3,4-thiadiazole rings have been synthesized, adding to the diversity of heterocyclic compounds that can be produced from these basic structures (El‐Sayed et al., 2008).

Antimicrobial and Antiprotozoal Activities : The antimicrobial potential of 1,2,4-oxadiazole derivatives, especially those incorporating triazole and thiadiazole moieties, has been a significant area of research. Several studies have reported the synthesis of such compounds and their effective antimicrobial properties (Bektaş et al., 2007). Moreover, novel dihydropyrrolo[3,4-d][1,2,3]triazoles have shown promising anti-protozoal activity, suggesting a potential avenue for developing new antiprotozoal agents (Dürüst et al., 2012).

Anti-Cancer Studies : The exploration of 1,2,4-oxadiazole and related derivatives for anticancer applications has also been prominent. Compounds synthesized from 1,2,4-oxadiazoles, triazoles, and thiadiazoles have been tested against various cancer cell lines, showing significant cytotoxicity and highlighting the potential of these compounds in cancer therapy (Abdo & Kamel, 2015).

Energetic Material Synthesis : The development of insensitive energetic materials based on oxadiazole and triazole structures has been researched, with compounds exhibiting moderate thermal stabilities and insensitivity towards impact and friction. These materials are considered superior to TNT in some cases, indicating their potential in the field of energetic materials (Yu et al., 2017).

Mechanism of Action

Without specific information on the intended use of this compound, it’s difficult to speculate on its mechanism of action. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promising biological activity, it could be further optimized and studied as a potential drug .

properties

IUPAC Name

[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N7O2/c1-6-7(10(18)16-4-2-3-5-16)12-15-17(6)9-8(11)13-19-14-9/h2-5H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCXOPVLTRKBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338783
Record name AG-205/12496014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-Methyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

CAS RN

312511-58-3
Record name AG-205/12496014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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